molecular formula C23H28N4O10 B14101422 3-Butyl-5-(3-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)allylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidine-1-acetic acid CAS No. 63059-36-9

3-Butyl-5-(3-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)allylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidine-1-acetic acid

Cat. No.: B14101422
CAS No.: 63059-36-9
M. Wt: 520.5 g/mol
InChI Key: BKUASDLXQNZBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex pyrimidine derivative featuring multiple functional groups:

  • Core structure: Two fused pyrimidine rings with tetrahydro-2,4,6-trioxo and tetrahydro-6-hydroxy-2,4-dioxo moieties.
  • Substituents:
    • Butyl chains at positions 3 and 1' of the pyrimidine rings.
    • A carboxymethyl group at position 3' of the first pyrimidine ring.
    • An allylidene bridge connecting the two pyrimidine systems.
    • An acetic acid group at position 1 of the second pyrimidine ring.

Properties

CAS No.

63059-36-9

Molecular Formula

C23H28N4O10

Molecular Weight

520.5 g/mol

IUPAC Name

2-[3-butyl-5-[3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]prop-1-enyl]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid

InChI

InChI=1S/C23H28N4O10/c1-3-5-10-24-18(32)14(20(34)26(22(24)36)12-16(28)29)8-7-9-15-19(33)25(11-6-4-2)23(37)27(21(15)35)13-17(30)31/h7-9,14H,3-6,10-13H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

BKUASDLXQNZBOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CC(=O)O)C=CC=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of condensation, cyclization, and substitution reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the pyrimidine rings.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, the compound might be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties (IR/NMR/MS) References
Target Compound C₂₄H₂₈N₄O₁₀ Butyl, carboxymethyl, allylidene bridge, acetic acid Expected IR: 1700–1750 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (OH). NMR: δ 0.8–1.5 (butyl CH₃/CH₂) N/A
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid C₁₂H₁₉N₃O₆S Ethyl, propyl, sulfonyl, acetic acid IR: 1719 cm⁻¹ (C=O), 2220 cm⁻¹ (CN). NMR: δ 1.2–1.5 (ethyl/propyl), 3.7 (sulfonyl CH₂)
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid C₇H₁₀N₂O₆ Methyl, dihydroxy, acetic acid IR: 1719 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (OH). NMR: δ 1.3 (CH₃), 4.1 (acetic acid CH₂)

Key Observations :

  • The target compound has higher molecular weight and lipophilicity due to butyl chains, which may enhance membrane permeability compared to smaller analogues like .

Pyrimidine Derivatives with Bioactive Substituents

Key Observations :

  • The chlorophenyl-pyrimidine derivative demonstrates confirmed aldose reductase inhibition, suggesting the target compound’s acetic acid group may similarly interact with enzyme active sites.
  • The triazolothiadiazine analogue highlights the importance of aromatic and heterocyclic substituents in modulating drug-likeness and solubility.

Biological Activity

3-Butyl-5-(3-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)allylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidine-1-acetic acid is a complex organic compound with significant potential in biological applications. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O10C_{25}H_{30}N_{4}O_{10}, with a molecular weight of approximately 520.49 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H30N4O10
Molecular Weight520.49 g/mol
CAS Number65294-02-2
Density1.473 g/cm³ (Predicted)
pKa3.22 (Predicted)

Synthesis

The synthesis of this compound involves several steps that typically include the condensation of various pyrimidine derivatives and functionalized alkenes. The specific synthetic route can affect the yield and purity of the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds can possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Properties

There is emerging evidence suggesting that similar pyrimidine derivatives may exhibit antitumor activity. For example, compounds synthesized from phthalic anhydride have been evaluated for their ability to inhibit tumor growth through various mechanisms .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyrimidine derivatives against E. coli and S. aureus, finding that modifications in the structure significantly influenced their efficacy .
  • Antitumor Activity : Research conducted on related compounds showed promise in reducing tumor cell viability in vitro, suggesting a potential mechanism involving apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.